molecular formula C12H9N3OS3 B14982738 N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

Cat. No.: B14982738
M. Wt: 307.4 g/mol
InChI Key: VNCOFKPMUFVLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its potential biological activities and its structural complexity, which includes both thiophene and thiadiazole moieties.

Preparation Methods

The synthesis of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate thiadiazole precursors. Common synthetic routes include:

Chemical Reactions Analysis

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be attributed to the disruption of bacterial cell membranes . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

What sets this compound apart is its unique combination of thiophene and thiadiazole moieties, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C12H9N3OS3

Molecular Weight

307.4 g/mol

IUPAC Name

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C12H9N3OS3/c1-7-4-5-8(18-7)10-13-12(19-15-10)14-11(16)9-3-2-6-17-9/h2-6H,1H3,(H,13,14,15,16)

InChI Key

VNCOFKPMUFVLST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.